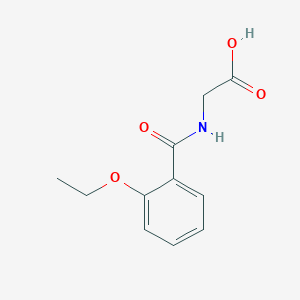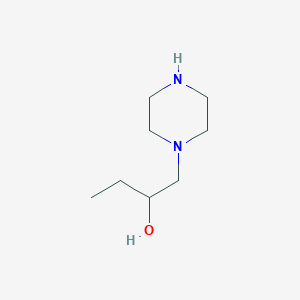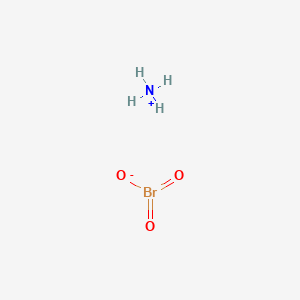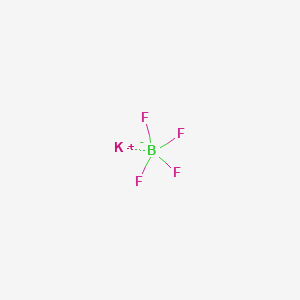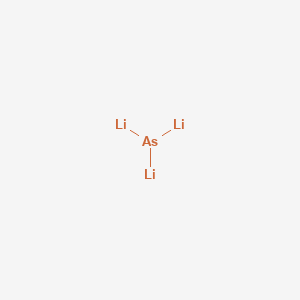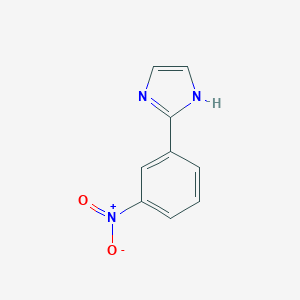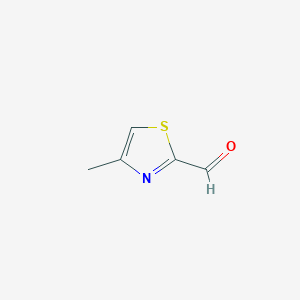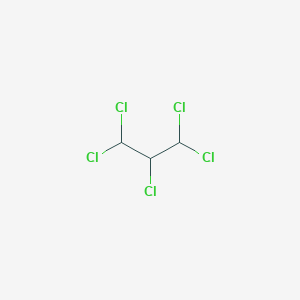![molecular formula C11H9BrOS B075963 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol CAS No. 10245-75-7](/img/structure/B75963.png)
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol, also known as BNT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of naphthothiophene derivatives and has a molecular formula of C14H9BrOS. BNT is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and enzymes. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been shown to bind to certain proteins, which may alter their function and lead to physiological effects.
Biochemische Und Physiologische Effekte
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its potential effects on various biochemical and physiological processes. In one study, 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol was found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol in lab experiments include its relatively simple synthesis method and its potential as a semiconductor material in OFETs. However, the limitations of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol include its limited solubility in common organic solvents and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. One area of interest is the development of new synthetic methods for 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol that are more efficient and environmentally friendly. Another area of interest is the study of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol and its potential effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with thiophene-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has potential applications in scientific research, particularly in the field of organic electronics. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its ability to act as a semiconductor material in organic field-effect transistors (OFETs). OFETs are electronic devices that are used to amplify and switch electronic signals. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been found to exhibit good charge transport properties, making it a promising material for use in OFETs.
Eigenschaften
CAS-Nummer |
10245-75-7 |
|---|---|
Produktname |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Molekularformel |
C11H9BrOS |
Molekulargewicht |
269.16 g/mol |
IUPAC-Name |
3-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C11H9BrOS/c12-11-7-4-5-8(13)6-2-1-3-9(14-11)10(6)7/h1-3,8,13H,4-5H2 |
InChI-Schlüssel |
SBAKMCKCKJSGCW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
Kanonische SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
Synonyme |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



